アリザリンイエローRナトリウム塩

概要

説明

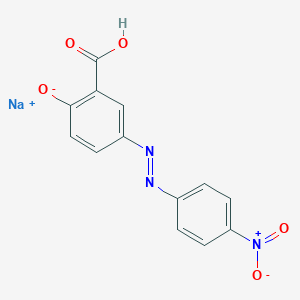

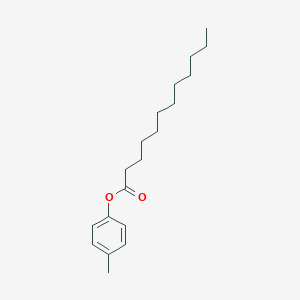

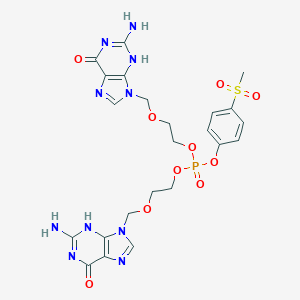

Sodium 5-[(4-nitrophenyl)azo]salicylate is a compound that is part of a broader class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking aromatic rings. These compounds are known for their vivid colors and are widely used in various applications, including as spectrophotometric reagents for metal ion detection .

Synthesis Analysis

The synthesis of azo compounds typically involves the reaction of diazonium salts with phenols or amines. In the case of sodium 5-[(4-nitrophenyl)azo]salicylate, the synthesis would likely involve the coupling of a diazonium salt derived from 4-nitroaniline with salicylic acid or its sodium salt. The reaction conditions, such as pH and temperature, are crucial for the formation of the azo linkage and the yield of the product .

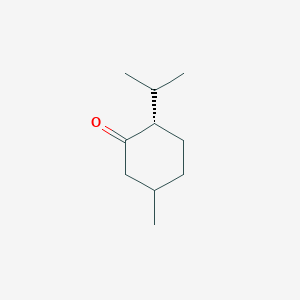

Molecular Structure Analysis

The molecular structure of azo compounds, including sodium 5-[(4-nitrophenyl)azo]salicylate, is characterized by a planar configuration around the azo group, with the aromatic rings typically in trans positions. This planarity is conducive to the conjugation that imparts the color properties of these dyes. The presence of substituents, such as nitro groups, can influence the electronic distribution and, consequently, the color of the compound .

Chemical Reactions Analysis

Azo compounds can undergo various chemical reactions, including proton-transfer reactions, which can be influenced by the presence of cyclodextrins. These reactions can affect the stability and color of the azo dyes. The inclusion of azo compounds into cyclodextrin cavities can also modulate their reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 5-[(4-nitrophenyl)azo]salicylate, such as solubility, photometric stability, and sensitivity to metal ions, are essential for its application as a spectrophotometric reagent. The compound forms a colored chelate with magnesium ions, which can be detected at specific wavelengths. The sensitivity of the reaction and its adherence to Beer's law are critical for quantitative analysis. The thermal behavior and the ability to form complexes with metals are also important properties that have been studied .

科学的研究の応用

染料含有量分析

アリザリンイエローRナトリウム塩は、その明瞭な色の変化特性のために、染料含有量分析で頻繁に使用されます。 pH 10.1 から 12.1 の間で、黄色からオレンジ色に変化します .

生物系における化学的影響

この化合物は、生物系における化学的影響について研究されてきました。 毒性学研究では、化学物質が生物に与える影響を理解するために頻繁に使用されます .

新規化合物の合成

アリザリンイエローRナトリウム塩は、新規化合物の合成に使用されます。 たとえば、硝酸亜鉛とイミダゾ[4,5-f][1,10]フェナントロリンの混合物と共に、新規化合物の合成に使用されてきました .

ナノテクノロジー研究

ナノテクノロジー研究では、アリザリンイエローRナトリウム塩は金ナノ粒子の製造に使用されてきました .

工業染色プロセス

その鮮やかな色合いから、アリザリンイエローRナトリウム塩は様々な工業染色プロセスで使用されています。 繊維やその他の材料の染料として頻繁に使用されます .

pH指示薬

アリザリンイエローRナトリウム塩は、様々な化学反応でpH指示薬として一般的に使用されます。 溶液のpHレベルに基づいて色を変える能力により、多くの科学実験において貴重なツールとなっています .

作用機序

Target of Action

Alizarin Yellow R Sodium Salt, also known as Mordant Yellow 3R or Sodium 5-[(4-nitrophenyl)azo]salicylate, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .

Mode of Action

The compound works by undergoing a color change in response to changes in the pH of the solution it is in . This color change is due to the presence of the azo group (-N=N-) within the compound, which can accept or donate protons depending on the pH of the environment .

Pharmacokinetics

Like other azo dyes, it is likely to be poorly absorbed in the gastrointestinal tract if ingested, and may undergo enterohepatic recirculation .

Result of Action

The primary result of the action of Alizarin Yellow R Sodium Salt is a visible color change that indicates the pH of the solution it is in . This can be used in a variety of scientific and industrial applications to monitor pH.

Action Environment

The efficacy and stability of Alizarin Yellow R Sodium Salt are influenced by environmental factors such as temperature and the presence of other ions in the solution . For example, it is most effective as a pH indicator in a temperature range of 25 °C [77 °F], 100 kPa . The presence of other ions may interfere with its color change, reducing its accuracy as a pH indicator .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 5-[(4-nitrophenyl)azo]salicylate can be achieved through a diazo coupling reaction between 5-aminosalicylic acid and 4-nitrobenzenediazonium chloride in the presence of sodium hydroxide.", "Starting Materials": [ "5-aminosalicylic acid", "4-nitrobenzenediazonium chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 5-aminosalicylic acid in water and add sodium hydroxide to form a basic solution.", "Dissolve 4-nitrobenzenediazonium chloride in water to form a solution.", "Add the diazonium solution dropwise to the basic solution of 5-aminosalicylic acid under stirring.", "Maintain the temperature below 10°C during the addition.", "Stir the reaction mixture for 2-3 hours at 0-5°C.", "Filter the precipitate and wash with water.", "Dry the product in a desiccator." ] } | |

CAS番号 |

1718-34-9 |

分子式 |

C13H9N3NaO5 |

分子量 |

310.22 g/mol |

IUPAC名 |

sodium;2-carboxy-4-[(4-nitrophenyl)diazenyl]phenolate |

InChI |

InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19); |

InChIキー |

KNYIGMMYHOOXHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)[N+](=O)[O-].[Na+] |

正規SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-].[Na] |

その他のCAS番号 |

1718-34-9 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Mordant Yellow 3R enable DNA detection in agarose gels?

A1: Mordant Yellow 3R acts as a counterion dye in conjunction with berberine for DNA visualization in agarose gel electrophoresis []. While berberine binds to DNA and fluoresces under UV light, it also exhibits background fluorescence. Mordant Yellow 3R effectively quenches this unwanted background fluorescence, enhancing the signal-to-noise ratio and enabling clearer visualization of DNA bands. This method is particularly advantageous for detecting small amounts of DNA, as demonstrated by its ability to detect as little as 10 ng of a specific cDNA sequence [].

Q2: Beyond its use in DNA staining, are there other applications for Mordant Yellow 3R?

A2: Yes, Mordant Yellow 3R, or Sodium 5-[(4-nitrophenyl)azo]salicylate, can be utilized as a precursor for synthesizing nitrogen-doped nanoporous carbons []. These materials have shown promise in energy storage applications, particularly supercapacitors. The process involves complexing Mordant Yellow 3R with metal ions, followed by carbonization. This method yields nanoporous carbons with high surface areas, desirable for efficient ion transport and charge storage in supercapacitors [].

Q3: Are there analytical methods for determining the concentration of Mordant Yellow 3R in different matrices?

A3: Yes, spectrophotometric methods have been developed for the quantification of compounds that form complexes with Mordant Yellow 3R, also known as Alizarin Yellow R Sodium salt []. This method relies on the formation of a colored complex between the analyte and Mordant Yellow 3R, which can be measured based on its absorbance at a specific wavelength. This approach allows for accurate and sensitive determination of the target compound in pharmaceutical formulations and other matrices [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)